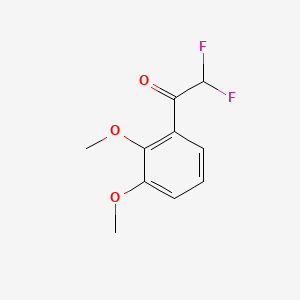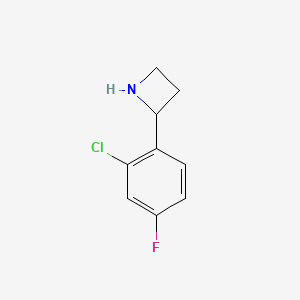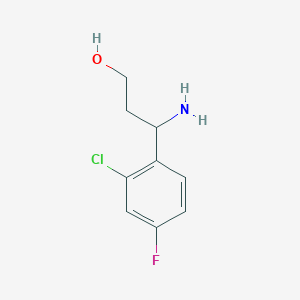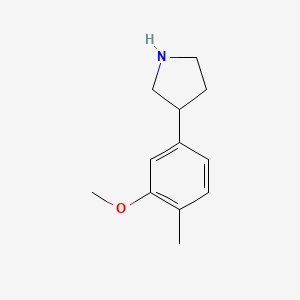![molecular formula C9H16O B13525161 4,4-Dimethyl-1-oxaspiro[2.5]octane CAS No. 170704-96-8](/img/structure/B13525161.png)
4,4-Dimethyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-oxaspiro[2.5]octane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with two methyl groups attached to the cyclohexane ring. The presence of the spiro linkage and the oxirane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable cyclohexanone derivative with an epoxide precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxaspiro derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern and the presence of two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar spirocyclic compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
170704-96-8 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
4,4-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)5-3-4-6-9(8)7-10-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
WYELSWCDEIETOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC12CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)







